molecular formula C12H10OS2 B1346316 [4-(Methylsulfanyl)phenyl](thiophen-3-yl)methanone CAS No. 896618-54-5

[4-(Methylsulfanyl)phenyl](thiophen-3-yl)methanone

Cat. No. B1346316
M. Wt: 234.3 g/mol
InChI Key: ABOZIBRVLXXMMZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, -Oxoketene thioacetals, which are powerful building blocks for the synthesis of numerous heterocyclic scaffolds, have been used for the synthesis of (4-methoxyphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone .


Molecular Structure Analysis

The molecular structure of similar compounds shows that they are substantially twisted, with a dihedral angle between the 2-(methylsulfanyl)thiophene and 4-methoxyphenyl rings . In the crystal, molecules are linked through C—H O interactions and form a bifurcated layer stacking along the b-axis direction and enclosing R2 2(10) ring motifs .


Physical And Chemical Properties Analysis

“4-(Methylsulfanyl)phenylmethanone” is an oil at room temperature . It has a molecular weight of 234.3 g/mol.

Scientific Research Applications

1. Synthesis and Characterization

  • Novel compounds related to 4-(Methylsulfanyl)phenylmethanone, such as (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone, have been synthesized and characterized using various spectroscopic techniques. These compounds show potential in understanding structural changes and reactivity under different conditions (Shahana & Yardily, 2020).

2. Biological Activity

  • Substituted thiophenes, which include derivatives of 4-(Methylsulfanyl)phenylmethanone, exhibit a range of biological activities like antibacterial, antifungal, and antioxidant properties. These properties are significant in pharmaceutical applications (Nagaraju et al., 2018).

3. Electrochemical Properties

  • Some derivatives of 4-(Methylsulfanyl)phenylmethanone, like those containing carbazole and phenyl-methanone units, have been studied for their electrochemical and electrochromic properties, indicating potential applications in electronic materials (Hu et al., 2013).

4. Enzyme Inhibitory Activity

  • Certain phenyl(thiophen-2-yl)methanone derivatives have been synthesized and evaluated for their enzyme inhibitory activities, demonstrating potential applications in biochemistry and pharmacology (Cetin et al., 2021).

5. Optoelectronic Properties

  • Aryl-substituted bithiophenes, related to 4-(Methylsulfanyl)phenylmethanone, have been synthesized and studied for their optoelectronic properties. These studies are essential for understanding the use of such compounds in optoelectronics (Swaroop et al., 2018).

properties

IUPAC Name

(4-methylsulfanylphenyl)-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10OS2/c1-14-11-4-2-9(3-5-11)12(13)10-6-7-15-8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOZIBRVLXXMMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641834
Record name [4-(Methylsulfanyl)phenyl](thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Methylsulfanyl)phenyl](thiophen-3-yl)methanone

CAS RN

896618-54-5
Record name [4-(Methylsulfanyl)phenyl](thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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